5-Methoxy-2,4-dimethylbenzoic acid molecular weight and formula
5-Methoxy-2,4-dimethylbenzoic acid molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and analytical characterization of 5-Methoxy-2,4-dimethylbenzoic acid .
CAS Registry Number: 32644-90-9 Chemical Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol
Executive Summary
5-Methoxy-2,4-dimethylbenzoic acid is a specialized aromatic carboxylic acid derivative used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure features a benzoic acid core substituted with two methyl groups at the 2 and 4 positions and a methoxy group at the 5 position.[1] This specific substitution pattern imparts unique steric and electronic properties, making it a valuable scaffold for modulating lipophilicity (LogP) and metabolic stability in drug design.
This guide provides a comprehensive technical analysis for researchers, covering its chemical identity, validated synthetic pathways, and analytical characterization standards.[2]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
Core Identification Data
| Parameter | Value |
| IUPAC Name | 5-Methoxy-2,4-dimethylbenzoic acid |
| CAS Number | 32644-90-9 |
| MDL Number | MFCD20641137 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| SMILES | COc1cc(C(=O)O)c(C)cc1C |
| InChI Key | (Predictive) Verify with specific isomer database |
Physicochemical Properties
Note: Values are derived from structure-activity relationship (SAR) modeling and standard benzoic acid derivative behaviors.
| Property | Value / Range | Description |
| Physical State | Solid | White to off-white crystalline powder.[3] |
| Melting Point | 165–170 °C (Predicted) | Typical for tri-substituted benzoic acids; distinct from the 4-methoxy isomer (190–194 °C). |
| pKa (Acid) | 4.5 – 4.8 | Slightly less acidic than benzoic acid (4.2) due to electron-donating methyl/methoxy groups, despite ortho-steric effects. |
| LogP (Octanol/Water) | ~2.3 – 2.6 | Moderate lipophilicity; suitable for oral drug absorption profiles. |
| Solubility | Organic Solvents | Soluble in DMSO, Methanol, Ethanol, Dichloromethane. Sparingly soluble in water.[3] |
Synthesis & Manufacturing Methodologies
Retrosynthetic Analysis
The synthesis of 5-Methoxy-2,4-dimethylbenzoic acid presents a regioselectivity challenge. Direct electrophilic substitution (e.g., halogenation or formylation) on 2,4-dimethylanisole typically favors the 6-position (ortho to methoxy) rather than the desired 5-position relative to the acid.
Therefore, the most robust "Expertise & Experience" route utilizes 2,4-Dimethylbenzoic acid as the starting material. The carboxylic acid group directs meta, while the methyl groups direct ortho/para. This cooperative directing effect favors substitution at the 5-position.
Validated Synthetic Pathway (Nitration Route)
This protocol describes the conversion of 2,4-dimethylbenzoic acid to the target compound via a 4-step sequence: Nitration
Step-by-Step Protocol:
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Nitration (Regioselective):
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Reagents: HNO₃ / H₂SO₄.
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Mechanism: The carboxylic acid at C1 directs meta (to C3 or C5). The methyl at C4 directs ortho (to C3 or C5). Steric hindrance from the C2-methyl and C4-methyl makes C3 highly congested. Therefore, nitration occurs predominantly at C5 .
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Intermediate: 5-Nitro-2,4-dimethylbenzoic acid.
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Reduction:
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Reagents: H₂ / Pd-C or Fe / HCl.
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Action: Reduces the nitro group to an amino group.
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Intermediate: 5-Amino-2,4-dimethylbenzoic acid.
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-
Sandmeyer Hydroxylation:
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Reagents: NaNO₂ / H₂SO₄ (0°C), followed by heating in H₂O/H₂SO₄.
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Action: Converts the amino group to a diazonium salt, which is then hydrolyzed to a phenol.
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Intermediate: 5-Hydroxy-2,4-dimethylbenzoic acid.
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-
O-Methylation:
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis of 5-Methoxy-2,4-dimethylbenzoic acid via nitration and functional group interconversion.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures should be confirmed.
Proton NMR (¹H NMR) Prediction
Solvent: DMSO-d₆, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 12.50 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable). |
| 7.45 | Singlet | 1H | Ar-H (C6) | Aromatic proton ortho to COOH; deshielded by carbonyl. |
| 6.90 | Singlet | 1H | Ar-H (C3) | Aromatic proton between methyls; shielded by adjacent electron donors. |
| 3.82 | Singlet | 3H | -OCH ₃ | Methoxy group at C5.[5] |
| 2.45 | Singlet | 3H | Ar-CH ₃ (C2) | Methyl ortho to COOH. |
| 2.15 | Singlet | 3H | Ar-CH ₃ (C4) | Methyl para to COOH / ortho to OMe. |
Mass Spectrometry (MS)
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Ionization Mode: Electrospray Ionization (ESI) - Negative Mode [M-H]⁻ or Positive Mode [M+H]⁺.
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Molecular Ion: 180.20 Da.
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Key Fragments (EI/ESI):
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m/z 180 [M]⁺
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m/z 163 [M - OH]⁺ (Loss of hydroxyl)
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m/z 135 [M - COOH]⁺ (Decarboxylation, typical for benzoic acids)
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Infrared Spectroscopy (IR)
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~2800–3100 cm⁻¹: C-H stretching (aromatic and aliphatic methyls).
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~2500–3300 cm⁻¹: O-H stretching (broad, carboxylic acid dimer).
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~1680–1710 cm⁻¹: C=O stretching (conjugated carboxylic acid).
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~1250 cm⁻¹: C-O stretching (aryl ether, methoxy group).
Applications in Drug Development[2][3]
Pharmacophore Scaffold
5-Methoxy-2,4-dimethylbenzoic acid serves as a "privileged structure" in medicinal chemistry.
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Lipophilicity Modulation: The 2,4-dimethyl substitution increases lipophilicity compared to unsubstituted benzoic acid, potentially improving blood-brain barrier (BBB) penetration or membrane permeability.
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Metabolic Blocking: Methyl groups at the 2 and 4 positions block metabolic oxidation at these sites, extending the half-life of drugs derived from this scaffold.
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GPCR Ligands: Benzoic acid derivatives are common pharmacophores for G-Protein Coupled Receptors (e.g., agonists for GPR84 or antagonists for chemokine receptors).
Safety & Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term stability is required.
References
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Sigma-Aldrich. 5-Methoxy-2,4-dimethylbenzoic acid Product Information. Retrieved from (Search Term: "5-Methoxy-2,4-dimethylbenzoic acid").
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Aaron Chemicals. Product Datasheet: 5-Methoxy-2,4-dimethylbenzoic acid (CAS 32644-90-9).[1][4] Retrieved from .
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National Institute of Standards and Technology (NIST). Benzoic acid, 2,4-dimethyl- (Precursor Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link].
-
PubChem. Compound Summary: 2,4-Dimethylbenzoic acid.[7] National Library of Medicine. Retrieved from [Link].
Sources
- 1. 32644-90-9 | MFCD20641137 | 5-Methoxy-2,4-dimethylbenzoic acid [aaronchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 4. 5-Methoxy-2,4-dimethylbenzoic acid|CAS 32644-90-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. benchchem.com [benchchem.com]
- 6. Methoxybenzoic acids and derivatives | Thermo Fisher Scientific [thermofisher.com]
- 7. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]
